Endothelin (16-21) is synthesized chemically and is not derived from natural sources. It falls under the classification of vasoactive peptides, which are known for their role in regulating vascular tone and blood pressure. The compound is primarily used for research purposes and is not intended for human use.
The synthesis of Endothelin (16-21) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, enabling the formation of peptides with high purity and yield. Key parameters in the synthesis include:
The molecular formula of Endothelin (16-21) is C39H57N9O9, with a molecular weight of approximately 795.94 g/mol. The hexapeptide exhibits a specific three-dimensional structure that is crucial for its biological activity. Notably, the C-terminal region, particularly residues 16 to 21, has been shown to adopt helical conformations that are essential for receptor binding .
Endothelin (16-21) participates in various biochemical reactions primarily involving receptor binding and activation. It specifically interacts with the endothelin B receptor, leading to downstream signaling events that promote vasoconstriction. The mechanism involves:
Endothelin (16-21) exerts its effects through specific interactions with endothelin receptors. Upon binding to the endothelin B receptor, it initiates a cascade of intracellular events:
The physical properties of Endothelin (16-21) are characterized by its solid-state form as a powder when lyophilized. Key chemical properties include:
Endothelin (16-21) has several scientific applications primarily within cardiovascular research:
Endothelin (16-21) represents the conserved C-terminal hexapeptide sequence (His-Leu-Asp-Ile-Ile-Trp) present in all endothelin isoforms (Endothelin-1, Endothelin-2, and Endothelin-3). This linear fragment corresponds to residues 16-21 of the full-length 21-amino acid peptide hormone. X-ray crystallographic studies of Endothelin-1 reveal that this segment adopts an extended conformation that projects away from the core helical structure (residues 1-15), forming a distinct structural domain [8]. Despite its linear nature in isolation, the hexapeptide maintains significant conformational constraints when part of the intact endothelin molecule, stabilized by hydrophobic interactions and hydrogen bonding networks. Biophysical analyses indicate that the C-terminal tail exhibits considerable flexibility in aqueous solution, though it maintains a preferred orientation that facilitates receptor engagement [4] [8].
The primary sequence of Endothelin (16-21) contains evolutionarily conserved residues critical for its biological function:
Table 1: Functional Impact of Alanine Substitution in Endothelin (16-21)
Position | Residue | Binding Affinity Reduction (ETA) | Binding Affinity Reduction (ETB) | Critical Features |
---|---|---|---|---|
16 | His | ~5-fold | ~10-fold | Imidazole ring |
17 | Leu | ~2-fold | ~3-fold | Hydrophobic side chain |
18 | Asp | >100-fold | >100-fold | β-Carboxylic acid |
19 | Ile | ~8-fold | ~8-fold | Aliphatic side chain |
20 | Ile | >50-fold | >50-fold | L-configuration |
21 | Trp | >1000-fold | >1000-fold | Indole nitrogen, COOH |
Data compiled from structure-activity relationship studies [2] [3] [6]
While Endothelin (16-21) itself lacks disulfide bonds, its conformational stability within the full-length peptide is influenced by the rigid bicyclic scaffold formed by disulfide bridges between Cys¹-Cys¹⁵ and Cys³-Cys¹¹. These bonds constrain the N-terminal region (residues 1-15) into a defined conformation that positions the C-terminal hexapeptide for optimal receptor interaction. Nuclear magnetic resonance studies suggest that the hexapeptide can adopt a bent conformation that places Trp²¹ near the core region in some structural models [8]. This spatial arrangement is critical for maintaining the pharmacophoric orientation of key residues, particularly Asp¹⁸ and Trp²¹. Disruption of the disulfide network in full-length endothelin through mutagenesis or chemical reduction dramatically alters the spatial relationship between the core and C-terminal tail, abolishing receptor recognition at both Endothelin A and Endothelin B subtypes [4] [8].
Extensive structure-activity relationship studies have generated diverse synthetic analogs to elucidate pharmacophoric elements and develop receptor-selective compounds:
Table 2: Synthetic Approaches to Endothelin (16-21) Analogs
Modification Strategy | Example Compound | Receptor Affinity Profile | Key Findings |
---|---|---|---|
Alanine scanning | [Ala¹⁸]Endothelin(16-21) | >100-fold reduction ETA/ETB | Confirmed essential role of Asp¹⁸ |
D-Amino acid substitution | [D-His¹⁶]Endothelin(16-21) | Increased affinity vs. native | Demonstrated stereochemical requirements |
Alkyl spacer insertion | Benzyloxyiminoacyl-Ava-Ile-Trp-OH | Retained ETA/ETB binding | Identified minimal pharmacophores |
Terminal modification | Endothelin(16-21)-NH₂ | >1000-fold reduction | Established necessity of free C-terminus |
Cyclic constrained analogs | [D-Lys⁹]cyclo¹¹⁻¹⁵ET-1(9-21) | ETA selective agonist (EC₅₀ = 230 nM) | Demonstrated ETA activation without disulfides |
Antibody targeting | Anti-Endothelin(15-21) monoclonal antibody | Neutralizes endothelin activity | Validated C-terminus as functional epitope |
Endothelin (16-21) exhibits distinct pharmacological properties compared to full-length endothelin isoforms:
The C-terminal hexapeptide thus functions as a critical molecular recognition domain that complements the structural information contained within the disulfide-constrained core of endothelins. While insufficient alone to recapitulate full endothelin activity, its evolutionary conservation across vertebrate species underscores its fundamental role in endothelin-receptor interaction [8]. Synthetic approaches exploiting this domain continue to yield valuable pharmacological tools for dissecting endothelin receptor signaling and developing novel therapeutic agents.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7